REACTION_CXSMILES
|
[OH:1][CH:2]1[C:7]2[C:8]3[C:17]([C:4](=[C:5]4[CH:21]=[CH:20][CH:19]=[CH:18][C:6]4=2)[CH:3]1[OH:22])=[CH:16][C:15]1[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=1)[CH:9]=3.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4]>C(O)(=O)C>[CH:18]1[C:6]2=[C:7]([CH:2]=[O:1])[C:8]3[C:17]([C:4]([CH:3]=[O:22])=[C:5]2[CH:21]=[CH:20][CH:19]=1)=[CH:16][C:15]1[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=1)[CH:9]=3 |f:1.2.3.4.5|
|
Name
|
13,14-dihydroxy-5,12-ethanobenz[b]anthracene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1C(C2=C3C(=C1C1=CC4=CC=CC=C4C=C21)C=CC=C3)O
|
Name
|
lead tetraacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The formed purple solid is filtered
|
Type
|
WASH
|
Details
|
washed once with acetic acid, finally with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from methylene chloride-methanol
|
Type
|
CUSTOM
|
Details
|
to give purple needles, m.p. 215°-217° C.
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C1=C(C1=CC3=CC=CC=C3C=C1C2C=O)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |